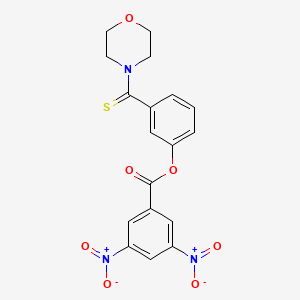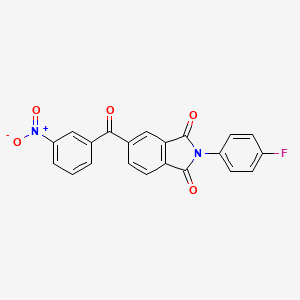
3-(Morpholin-4-ylcarbonothioyl)phenyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE is a complex organic compound with the molecular formula C18H15N3O7S . This compound is known for its unique structure, which includes a morpholine ring, a carbothioyl group, and a dinitrobenzoate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE typically involves multiple steps. One common synthetic route includes the reaction of 3,5-dinitrobenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-(morpholine-4-carbothioyl)phenol under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups under suitable conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE can be compared with other similar compounds, such as:
4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE: This compound has a similar structure but may differ in its reactivity and applications.
3-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 4-NITROBENZOATE: The presence of a single nitro group instead of two can significantly alter its chemical properties and biological activity.
Properties
Molecular Formula |
C18H15N3O7S |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
[3-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C18H15N3O7S/c22-18(13-8-14(20(23)24)11-15(9-13)21(25)26)28-16-3-1-2-12(10-16)17(29)19-4-6-27-7-5-19/h1-3,8-11H,4-7H2 |
InChI Key |
MHPRNEDHNPDLCS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=CC=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate](/img/structure/B15038364.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B15038371.png)
![2-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B15038382.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15038389.png)
![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide](/img/structure/B15038392.png)
![N'-[(1E)-1-(4-methylphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B15038405.png)

![methyl 2-[6-chloro-2-(4-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate](/img/structure/B15038421.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15038429.png)
![4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B15038433.png)
![10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-fluorophenyl)methanone](/img/structure/B15038445.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B15038448.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B15038457.png)

